1-Methyl-3-(1-(morpholinosulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-Methyl-3-(1-(morpholinosulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide” is a complex organic molecule. It contains several functional groups including a morpholinosulfonyl group, a piperidinyl group, and a benzothiadiazole group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the morpholinosulfonyl group could be introduced via a sulfonation reaction, while the piperidinyl group could be introduced via a nucleophilic substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the stability of the molecule and could also influence its reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the morpholinosulfonyl group could potentially undergo hydrolysis to produce a morpholine and a sulfonic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several nitrogen and sulfur atoms could make the compound relatively polar, which could influence its solubility in different solvents .科学研究应用
Drug Metabolism and Disposition
A study on "Disposition and Metabolism of [14C]SB-649868, an Orexin 1 and 2 Receptor Antagonist, in Humans" by Renzulli et al. (2011) explores the metabolism of a novel orexin receptor antagonist intended for insomnia treatment. The study illustrates the process of determining the disposition of drug-related material in the human body, emphasizing the role of metabolite profiling and characterization in drug development (Renzulli et al., 2011).
Diuretic Research
Research on the diuretic Etozolin showcases its impact on renal elimination of water and solutes in subjects with normal renal function, as documented by Scheitza (1977). This type of research is critical for understanding the pharmacological effects of diuretics on kidney function and fluid balance in the body (Scheitza, 1977).
Pharmacokinetics in Disease States
Knauf et al. (1987) provide insights into the altered kinetics of Etozolin and its active metabolite in patients with hepatic cirrhosis and ascites, highlighting the importance of understanding how disease states can affect drug metabolism and disposition. This research underscores the necessity of adjusting drug dosages in patients with compromised liver function (Knauf et al., 1987).
Exposure to Environmental Chemicals
Liao et al. (2013) investigated the occurrence and dietary exposure to parabens in foodstuffs from the United States, demonstrating the widespread presence of these chemicals in the environment and their potential impact on human health. This type of research is pivotal in assessing the safety and regulatory limits for chemical compounds in consumer products and the environment (Liao et al., 2013).
Risk Assessment
A study on the quantitative risk assessment of skin sensitization caused by an antimicrobial agent used in a consumer product by Fukushima et al. (2023) exemplifies how scientific research can inform safety standards and regulatory policies for chemicals in consumer products. This research highlights the use of risk assessment methodologies to evaluate and mitigate the health risks associated with chemical exposures (Fukushima et al., 2023).
安全和危害
未来方向
属性
IUPAC Name |
1-methyl-3-(1-morpholin-4-ylsulfonylpiperidin-4-yl)-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O5S2/c1-17-15-4-2-3-5-16(15)20(26(17,21)22)14-6-8-18(9-7-14)27(23,24)19-10-12-25-13-11-19/h2-5,14H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZITJWWAIMZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(1-(morpholinosulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。